molecular formula C22H18O4 B7962651 1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate

Cat. No.: B7962651
M. Wt: 346.4 g/mol
InChI Key: MPJYZGXACATOPK-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate is a chemical compound with the molecular formula C22H18O4. It is known for its unique structure, which includes two methyl groups and two phenyl groups attached to a benzene ring, along with two ester functional groups. This compound is used primarily in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylic acid.

    Reduction: Formation of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dimethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl biphenyl-4,4’-dicarboxylate: Similar structure but lacks the methyl groups on the benzene ring.

    Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a dihydropyridine ring instead of a benzene ring.

Uniqueness

1,4-Dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups, along with ester functionalities, allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

dimethyl 2,5-diphenylbenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-25-21(23)19-13-18(16-11-7-4-8-12-16)20(22(24)26-2)14-17(19)15-9-5-3-6-10-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYZGXACATOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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